Methyl 4-nitrobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitrobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSPKGKFFQKZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156362 | |
| Record name | Butyric acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13013-02-0 | |
| Record name | Methyl 4-nitrobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13013-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013013020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-nitrobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyric acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-nitrobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications of Methyl 4 Nitrobutanoate As a Synthetic Intermediate
Exploration for Non-Linear Optical (NLO) Properties (based on related compounds)
Organic compounds with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics. nih.gov The NLO properties of organic molecules are often associated with intramolecular charge transfer, which can be facilitated by the presence of electron-donating and electron-withdrawing groups within the same molecule. researchgate.net The nitro group is a strong electron-withdrawing group, and its presence in a molecule can lead to a large first static hyperpolarizability, a measure of the NLO response. nih.govasianpubs.org For instance, in nitroaniline, the intramolecular charge transfer from the amino group to the nitro group is responsible for its large optical nonlinearity. researchgate.net While direct studies on the NLO properties of methyl 4-nitrobutanoate are not available, its derivatives, particularly those incorporating an electron-donating group, could be explored for such properties.
Investigations in Electro-Optic Systems (based on related compounds)
Materials with significant NLO properties are crucial components in electro-optic systems, which are used for modulating and controlling light. The development of new optical materials and devices is a key area of research in this field. jhuapl.edu The incorporation of chromophores with large hyperpolarizabilities, such as those containing nitro groups, into polymer matrices or as single crystals can lead to materials with significant electro-optic coefficients. The study of related nitro compounds in this context suggests that derivatives of this compound could be investigated for their potential in electro-optic applications.
Development of Novel Optical Materials (e.g., Terahertz Polarizers, based on related compounds)
The unique electronic and optical properties of nitro-substituted chromophores make them desirable targets for the development of novel optical materials. acs.org The strong electron-withdrawing nature of the nitro group can be used to tune the electronic states of π-conjugated systems, leading to materials with specific absorption and emission characteristics. acs.org Furthermore, the chemical diversity of the nitro group enables the creation of a library of compounds with versatile electronic structures, which is beneficial for developing new dyes and optical materials. nih.gov While not directly demonstrated for this compound, the principles observed in related nitro compounds suggest that it could serve as a building block for the synthesis of new optical materials with tailored properties.
Biological Activity and Mechanistic Studies of Methyl 4 Nitrobutanoate and Its Derivatives Excluding Dosage/administration
Investigation of Interactions with Biological Systems
The biological effects of Methyl 4-nitrobutanoate are intrinsically linked to the chemical reactivity of its nitro group in physiological environments. The interactions are primarily initiated by the metabolic transformation of this functional group.
In biological systems, the nitro group of compounds like this compound is susceptible to enzymatic reduction. This process is a critical activation step that dictates the compound's biological fate and activity. The reduction of a nitro group is a multi-step process that can proceed through different intermediates depending on the specific enzymes and the local redox conditions.
The initial step in the bioactivation of aliphatic nitro compounds is a one-electron reduction to form a nitro anion radical. Subsequent steps can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amine, 4-aminobutanoate. This reduction is often catalyzed by a class of enzymes known as nitroreductases. nih.govresearchgate.netresearchgate.net
The general pathway for the reduction of the nitro group in a compound like this compound can be summarized as follows:
Step 1: Nitro Anion Radical Formation: R-NO₂ + e⁻ → R-NO₂⁻
Step 2: Nitroso Formation: R-NO₂⁻ + H⁺ → R-NO₂H → R-NO + OH⁻
Step 3: Hydroxylamine Formation: R-NO + 2e⁻ + 2H⁺ → R-NHOH
Step 4: Amine Formation: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O
The reduction of the nitro group in this compound leads to the formation of several highly reactive intermediates, each with the potential to interact with and modify biological macromolecules. The nitroso and hydroxylamine species are particularly noteworthy for their electrophilic nature and ability to form covalent adducts with cellular nucleophiles such as DNA and proteins. nih.gov
The biological impact of these reactive intermediates is significant and can lead to a range of cellular responses. For instance, the formation of DNA adducts can be mutagenic and genotoxic. Covalent modification of proteins can alter their structure and function, leading to enzyme inhibition or disruption of cellular signaling pathways.
| Reactive Intermediate | Potential Biological Impact |
| Nitro Anion Radical | Can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress. |
| Nitroso Derivative | Highly electrophilic and can react with thiols (e.g., in glutathione (B108866) or cysteine residues in proteins) and amines. |
| Hydroxylamine Derivative | Can be further oxidized to the nitroso derivative or undergo rearrangement. It is a known precursor to DNA adduct formation. |
These interactions are fundamental to the mechanistic understanding of the bioactivity of this compound and its derivatives.
Enzyme and Receptor Interaction Studies
The interaction of this compound and its derivatives with specific enzymes is a key determinant of their biological activity. Nitroreductases are the primary enzymes involved in the metabolism of these compounds.
Nitroreductases are a broad family of flavin-containing enzymes that catalyze the reduction of nitro groups using NAD(P)H as an electron donor. nih.govresearchgate.net These enzymes are found in a wide range of organisms, from bacteria to humans. The interaction of this compound with these enzymes is crucial for its metabolic activation.
While specific studies on this compound are limited, the general mechanism of nitroreductase activity involves the transfer of electrons from a reduced flavin cofactor to the nitro group of the substrate. The efficiency of this process can be influenced by the chemical structure of the nitro compound. For aliphatic nitro compounds like this compound, the electron-withdrawing nature of the nitro group facilitates its reduction.
The interaction can be viewed as a substrate-enzyme relationship where this compound is a substrate for nitroreductases. The rate of its reduction would be dependent on factors such as its concentration, the specific type of nitroreductase, and the availability of the NAD(P)H cofactor.
There is a lack of specific binding affinity data for this compound with particular biological targets in the public domain. However, based on its chemical structure, it is plausible that the compound itself or its reactive metabolites could interact with various biological macromolecules.
The ester functional group in this compound could be a substrate for esterases, leading to its hydrolysis to 4-nitrobutanoic acid and methanol. The resulting 4-nitrobutanoic acid would then be subject to the metabolic pathways of nitroalkanoic acids.
The reactive intermediates generated from the reduction of the nitro group, as discussed previously, are likely to be the primary species that exhibit significant binding to biological targets through covalent modification.
Exploration of Potential Bioactivity Profiles (Mechanistic focus)
The potential bioactivity of this compound and its derivatives can be inferred from their chemical structure and the known activities of other nitro compounds. The primary mechanistic driver of bioactivity is the reduction of the nitro group and the subsequent actions of the reactive intermediates.
One potential area of bioactivity is in antimicrobial applications. Many nitro-containing compounds exhibit antimicrobial properties, which are often linked to the generation of cytotoxic reactive intermediates following nitroreduction within the microbial cells.
Another area of interest is in the design of prodrugs. The nitro group can be used as a trigger for drug release under specific physiological conditions, such as the hypoxic environment of solid tumors where nitroreductase activity is often elevated.
The table below summarizes the potential bioactivity profiles of this compound based on its chemical properties and the general behavior of nitro compounds.
| Potential Bioactivity | Mechanistic Rationale |
| Antimicrobial | Reduction of the nitro group within microbial cells leads to the formation of cytotoxic reactive intermediates that can damage cellular components. |
| Cytotoxicity | The formation of reactive intermediates can induce cellular stress, damage DNA and proteins, and trigger apoptotic pathways. |
| Enzyme Inhibition | The parent compound or its metabolites could act as inhibitors of specific enzymes, either through competitive binding or covalent modification. |
Further research is necessary to fully elucidate the specific bioactivity profiles of this compound and its derivatives and to explore their potential therapeutic or toxicological significance.
Investigation of Antimicrobial Mechanisms (based on related compounds)
The antimicrobial effects of nitro compounds are generally attributed to the chemical properties of the nitro group (-NO2). The prevailing mechanism suggests that the antimicrobial action of many nitro-containing molecules is dependent on the reduction of this group within the microbial cell. This process can lead to the formation of toxic intermediates that are detrimental to the microorganism.
One widely accepted model posits that upon entering a microbial cell, nitro compounds are reduced, generating reactive nitroso and superoxide (B77818) species. These intermediates can then covalently bind to cellular macromolecules, most notably DNA, causing nuclear damage and ultimately leading to cell death. encyclopedia.pub This reductive activation is often carried out by microbial nitroreductases, which are enzymes that use NADH or NADPH as reducing agents. encyclopedia.pubnih.gov This mechanism is central to the activity of several nitroaromatic and nitroheterocyclic antibiotics. nih.gov
For instance, 5-nitroimidazole derivatives require intracellular reduction to form a short-lived but highly reactive nitro anion radical (NO2−), which is a critical step in their mechanism of action. encyclopedia.pub While this process is effective, some microorganisms have developed resistance by overexpressing enzymes like NADH-dependent flavin nitroreductases, which can deactivate the nitro compounds by reducing the nitro group to a less reactive amino group. unige.ch
In the context of fungal pathogens, a different mechanism has been observed for some nitro compounds. Certain nitrotriazole derivatives exhibit antifungal activity by inhibiting the enzyme 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The antifungal action is attributed to an efficient electrostatic interaction between the nitro group of the compound and the Fe(II) in the heme group of 14α-demethylase, leading to potent inhibition of the enzyme. encyclopedia.pub
The antimicrobial properties of simpler nitro compounds, such as nitrites, are also well-documented, particularly in the context of food preservation. Nitrite (B80452) contributes to oxidative stress in bacterial cells by being a precursor to peroxynitrite (ONOO-), a powerful oxidant. nih.gov This mechanism's effectiveness is influenced by environmental factors like pH and the presence of other molecules that can enhance the formation of reactive nitrogen species. nih.gov
| Related Compound Class | Proposed Antimicrobial Mechanism | Key Molecular Events | Target Microorganisms (Examples) |
|---|---|---|---|
| Nitroaromatic/Nitroheterocyclic Compounds | Reductive activation to toxic intermediates | Formation of nitroso and superoxide species; covalent binding to DNA leading to nuclear damage. encyclopedia.pub | Anaerobic bacteria and parasites (e.g., Helicobacter pylori) encyclopedia.pubnih.gov |
| Nitrotriazole Derivatives | Enzyme inhibition | Electrostatic interaction with Fe(II) in the heme group of 14α-demethylase, inhibiting ergosterol synthesis. encyclopedia.pub | Fungi (e.g., Candida krusei) encyclopedia.pub |
| Nitrites | Induction of oxidative stress | Formation of peroxynitrite (ONOO-), a strong oxidant. nih.gov | Bacteria (e.g., Clostridium botulinum) nih.gov |
Study of Anti-inflammatory Mechanisms (based on related compounds)
The potential anti-inflammatory effects of compounds related to this compound, such as nitro-fatty acids and nitrate (B79036) esters, have been attributed to their ability to modulate key inflammatory signaling pathways.
A significant body of research on nitro-fatty acids (NO2-FA) has revealed their potent anti-inflammatory actions. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. Nitro-fatty acids can inhibit NF-κB activity by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB. nih.gov Additionally, these compounds can activate peroxisome proliferator-activated receptor-gamma (PPARγ) and the nuclear factor E2-related factor 2 (Nrf2), both of which have anti-inflammatory roles. nih.gov
The anti-inflammatory effects of some nitrate esters have been linked to the release of nitric oxide (NO). bohrium.com NO is a signaling molecule with a complex role in inflammation; under normal physiological conditions, it can have anti-inflammatory effects, but in situations of overproduction, it can be pro-inflammatory. nih.gov Certain purine (B94841) derivatives bearing nitrate esters have demonstrated anti-inflammatory activity that is associated with NO production. bohrium.com The release of NO can inhibit inflammasome-dependent cytokine production, a key process in the inflammatory response. bohrium.com
Furthermore, the anti-inflammatory properties of some natural phytochemicals involve the regulation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. For example, quercetin (B1663063) has been shown to reduce TLR4 expression and prevent the translocation of NF-κB to the nucleus in macrophages. frontiersin.org While not a nitro compound, this highlights the importance of the NF-κB pathway as a target for anti-inflammatory agents.
| Related Compound Class | Proposed Anti-inflammatory Mechanism | Key Molecular Targets/Pathways | Resulting Cellular Effects |
|---|---|---|---|
| Nitro-fatty Acids | Inhibition of pro-inflammatory signaling and activation of anti-inflammatory pathways | Inhibition of NF-κB; Activation of PPARγ and Nrf2. nih.gov | Suppression of pro-inflammatory gene expression. nih.gov |
| Nitrate Esters | Release of nitric oxide (NO) | Modulation of inflammasome activity. bohrium.com | Inhibition of cytokine production. bohrium.com |
Future Directions and Emerging Research Areas
Green Chemistry Approaches in Methyl 4-Nitrobutanoate Synthesis
The synthesis of nitroalkanes has traditionally relied on methods that can generate significant chemical waste and utilize harsh reaction conditions. Modern research is increasingly focused on developing more environmentally benign synthetic routes. researchgate.net For the synthesis of this compound, future research is directed towards adopting green chemistry principles to minimize environmental impact and improve economic feasibility. researchgate.net
Key green approaches under investigation include:
Use of Aqueous Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. The synthesis of related nitroalkanes has been successfully demonstrated in aqueous media, suggesting a promising route for this compound production. acs.orgorganic-chemistry.org This approach not only reduces volatile organic compound (VOC) emissions but can also simplify product isolation.
Alternative Solvents: Polyethylene glycol (PEG) has emerged as a recyclable and effective green reaction medium for the nitration of alkyl halides. wiley-vch.de Applying this to the synthesis of this compound from a suitable halogenated precursor could offer a more sustainable alternative to conventional solvents. wiley-vch.de
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions. acs.org Research into enzymatic nitration, potentially using peroxidases or other novel biocatalysts, could lead to highly efficient and selective methods for producing nitro compounds like this compound. researchgate.netacs.org This approach avoids the need for harsh reagents and can lead to purer products. acs.org
Table 1: Comparison of Synthetic Approaches for Nitroalkanes
| Approach | Traditional Methods | Green Chemistry Methods |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Chloroform) | Water acs.org, Polyethylene Glycol (PEG) wiley-vch.de |
| Reagents | Metal nitrites (e.g., Silver Nitrite) wiley-vch.de | Recyclable catalysts, Enzymes researchgate.netacs.org |
| Conditions | Often requires elevated temperatures | Room temperature or mild conditions wiley-vch.deacs.org |
| Byproducts | Metal salts, alkyl nitrites wiley-vch.de | Fewer and less hazardous byproducts acs.org |
| Efficiency | Variable yields and selectivity | Potentially higher selectivity and yield researchgate.net |
Applications in Catalysis and Asymmetric Synthesis
This compound is a versatile building block in organic synthesis due to the presence of two distinct functional groups. nih.gov The nitro group activates the adjacent carbon atom, making it a potent nucleophile in its nitronate form, while the ester group can be readily transformed into other functionalities. researchgate.netnih.gov
A significant area of emerging research is its application in asymmetric synthesis to create chiral molecules with high enantiomeric purity. A notable example is the catalytic, highly enantioselective Henry (nitroaldol) reaction. nih.gov In one study, the reaction of this compound with various aldehydes was catalyzed by a Copper(II)-amino pyridine (B92270) complex. nih.gov This reaction yields versatile chiral building blocks containing three different functional groups, which can be subsequently converted into a range of valuable nonracemic compounds. nih.gov
The products of this reaction have been successfully transformed into:
γ-lactams
δ-lactones
5-hydroxy-5-substituted levulinic acid derivatives
This demonstrates the potential of this compound as a precursor for synthesizing complex, pharmaceutically relevant molecules. nih.govfrontiersin.org Future research will likely focus on expanding the scope of catalysts and reaction partners, as well as exploring other types of asymmetric transformations. frontiersin.org
Table 2: Chiral Building Blocks from this compound via Asymmetric Henry Reaction
| Reactant | Product Class | Potential Applications |
|---|---|---|
| Aldehyd | γ-Lactam nih.gov | Pharmaceutical intermediates |
| Aldehyd | δ-Lactone nih.gov | Natural product synthesis |
| Aldehyd | Levulinic Acid Derivative nih.gov | Bio-based chemicals and polymers |
Advanced Materials Development based on this compound Scaffolds
The development of new materials with tailored properties is a major driver of chemical research. The nitro group's strong electron-withdrawing nature and the polymerizable ester functionality make this compound an attractive candidate for creating novel polymers and advanced materials. nih.govmdpi.com
Emerging research in this area includes:
Energetic Polymers: Nitro groups are a key component of many energetic materials. mdpi.com Incorporating this compound into polymer backbones could lead to the development of new energetic binders with controlled properties. google.com The ester functionality could be used, for example, in the synthesis of polyesters or polyurethanes, where the nitro groups are pendant to the main chain.
Functional Polymers: The nitro group can be chemically transformed into a variety of other functional groups, most notably amines. nih.gov Polymers synthesized from this compound could be subsequently reduced to create polyamines. These materials could find applications as chelating agents, cross-linking agents, or in the development of new resins and coatings.
Optoelectronic Materials: Nitroaromatic compounds are known to have interesting electronic properties and have been used in materials for detecting explosives. nih.gov While this compound is aliphatic, its nitro group can influence the electronic properties of materials it is incorporated into. mdpi.com Research could explore the creation of polymers where the nitro group contributes to specific optical or electronic behaviors, potentially for use in sensors or other devices. mdpi.comscbt.com
Future work will likely involve the synthesis and characterization of polymers derived from this compound and the exploration of their physical, thermal, and electronic properties.
In-depth Mechanistic Studies of Biological Interactions
While many nitro-containing compounds are known for their biological activity, the specific interactions of aliphatic nitro esters like this compound are less understood. mdpi.comsvedbergopen.com Future research is needed to elucidate the mechanistic details of how this compound interacts with biological systems at a molecular level.
Key areas for investigation include:
Metabolic Pathways: The metabolism of nitro compounds is often a critical factor in their biological activity and can involve reductive pathways mediated by nitroreductase enzymes. svedbergopen.com In-depth studies are needed to determine if this compound is a substrate for such enzymes and to identify the resulting metabolites.
Enzymatic Interactions: The flavoprotein nitroalkane oxidase is known to catalyze the oxidation of neutral nitroalkanes to produce aldehydes or ketones, along with nitrite (B80452). nih.gov Investigating whether this compound can be processed by this or similar enzymes could provide fundamental insights into its biological fate. nih.gov Understanding the kinetics and mechanism of such enzymatic reactions is crucial. The proposed mechanism often involves the formation of a nitroalkane anion (nitronate) which then attacks the flavin cofactor of the enzyme. nih.gov
Reactive Species Generation: The metabolic reduction of nitro groups can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, and potentially reactive oxygen or nitrogen species. svedbergopen.com Mechanistic studies could focus on detecting these transient species and understanding how they might interact with cellular macromolecules like DNA and proteins, which is often the basis for the biological effects of nitroaromatic compounds. svedbergopen.com
These fundamental studies, while not focused on therapeutic use, are essential for a complete understanding of the compound's biochemical profile and for predicting its potential environmental and biological impact.
Q & A
Q. What are the established synthetic routes for Methyl 4-nitrobutanoate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: this compound is synthesized via two primary routes:
- Route 1: Esterification of 4-nitrobutanoic acid with methanol using sulfuric acid as a catalyst under reflux conditions, achieving ~87% yield .
- Route 2: Michael addition between nitro methane and methyl acrylate, yielding ~70% product . Optimization Strategies:
- Use excess methanol to drive esterification to completion.
- Employ continuous flow reactors for industrial-scale production to enhance yield and purity .
- Purify via fractional distillation or crystallization to remove unreacted starting materials .
| Route | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 4-Nitrobutanoic acid, MeOH | H₂SO₄, reflux | 87% | |
| 2 | Nitro methane, methyl acrylate | Not specified | 70% |
Q. How can researchers characterize the physical and chemical properties of this compound?
Methodological Answer: Key properties include:
- Molecular Formula: C₅H₉NO₄; Molecular Weight: 147.13 g/mol .
- Appearance: Yellow liquid at room temperature .
- CAS Registry: 13013-02-0 . Analytical Techniques:
- NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR, comparing peaks to databases like SciFinder or Reaxys .
- Chromatography: Use HPLC or GC-MS to assess purity and detect impurities .
- IR Spectroscopy: Identify nitro (─NO₂) and ester (C=O) functional groups .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Distillation: Fractional distillation under reduced pressure (e.g., 3 mmHg) to separate the ester from low-boiling-point byproducts .
- Crystallization: Recrystallize from a non-polar solvent (e.g., hexane) if solid impurities are present .
- Column Chromatography: Use silica gel with ethyl acetate/hexane eluent for small-scale purification .
Q. How should researchers validate the identity and purity of this compound?
Methodological Answer:
- Cross-Database Referencing: Compare spectral data (NMR, IR) with entries in Reaxys or SciFinder .
- Melting Point Analysis: While typically a liquid, derivative formation (e.g., crystalline hydrazones) can aid solid-state validation .
- Elemental Analysis: Verify C/H/N ratios match theoretical values (C₅H₉NO₄: C 40.82%, H 6.16%, N 9.52%) .
Advanced Research Questions
Q. What challenges arise when employing this compound in aza-Henry reactions, and how can substrate-specific optimization address these?
Methodological Answer:
Q. How does the stability of this compound vary under different storage and reaction conditions?
Methodological Answer:
Q. What comparative reactivity trends are observed between this compound and structurally similar esters (e.g., ethyl 4-nitrobutanoate)?
Methodological Answer:
- Steric Effects: Methyl esters generally react faster than bulkier ethyl esters in nucleophilic substitutions due to lower steric hindrance .
- Electronic Effects: The electron-withdrawing nitro group enhances electrophilicity at the β-carbon, facilitating Michael additions .
- Experimental Validation: Compare reaction rates in model systems (e.g., Grignard additions) using HPLC or kinetic studies .
Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions for this compound?
Methodological Answer:
- Reproducibility Checks: Replicate literature procedures while controlling variables (e.g., solvent purity, catalyst batch) .
- Advanced Analytics: Use LC-MS to identify trace byproducts (e.g., nitroalkanes) that may suppress yields .
- DoE (Design of Experiments): Apply factorial design to optimize interdependent variables (temperature, catalyst loading, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
